4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-(4-pyrazin-2-yloxycyclohexyl)piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-20-8-10-21(11-9-20)16(22)19-13-2-4-14(5-3-13)23-15-12-17-6-7-18-15/h6-7,12-14H,2-5,8-11H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAVQNIANTYMCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)piperazine-1-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 248.33 g/mol. The structure features a piperazine ring substituted with a pyrazin-2-yloxy group, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 248.33 g/mol |
| Structure | Structure |
| CAS Number | 2034317-02-5 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : This compound has been shown to bind selectively to certain receptors, potentially influencing neurotransmitter systems.
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit specific enzymes involved in disease pathways, suggesting that this compound may have similar properties.
- Antiviral Activity : Preliminary studies indicate that derivatives of this compound exhibit antiviral properties, particularly against RNA viruses.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound and its analogs:
- Antiviral Properties : Research indicates that pyrazolecarboxamide hybrids exhibit significant antiviral activity against various viral strains, with effective concentrations (EC50) ranging from 5 μM to 28 μM against respiratory syncytial virus (RSV) .
- Neurotransmitter Interaction : Compounds with similar structural motifs have been shown to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which could be relevant for treating mood disorders .
- Cell Proliferation Inhibition : In vitro studies have demonstrated that related compounds can inhibit cell proliferation in cancer cell lines, suggesting potential applications in oncology .
Case Study 1: Antiviral Efficacy
A study published in MDPI highlighted the efficacy of pyrazole derivatives in inhibiting viral replication. The compound exhibited an EC50 value significantly lower than standard antiviral agents, indicating its potential as a therapeutic candidate .
Case Study 2: Cancer Cell Lines
In another investigation focused on cancer therapeutics, compounds similar to this compound were tested against various cancer cell lines. Results showed a marked reduction in cell viability at micromolar concentrations, emphasizing the importance of structural modifications for enhanced activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and properties of related compounds:
Key Observations:
- Substituent Impact : The target compound’s pyrazin-2-yloxy group may enhance hydrogen-bonding capacity compared to aryl-substituted analogs (e.g., A3, 4-chlorophenyl derivatives) .
- Stereochemistry : The trans-cyclohexyl configuration in the target compound and its sulfonamide analog likely improves target binding specificity over planar aryl groups.
- Piperazine Modifications : The 4-methyl group on piperazine (target compound) balances lipophilicity and solubility, whereas 4-ethyl derivatives may increase steric hindrance.
Preparation Methods
Mitsunobu Reaction for Ether Formation
The cis-cyclohexyl-pyrazine ether is synthesized via a Mitsunobu reaction between pyrazin-2-ol and cis-cyclohexane-1,4-diol. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the reaction proceeds with inversion of configuration to retain the (1r,4r) stereochemistry.
$$
\text{Pyrazin-2-ol} + \text{cis-Cyclohexane-1,4-diol} \xrightarrow{\text{DEAD, PPh}_3} \text{cis-4-(Pyrazin-2-yloxy)cyclohexanol}
$$
Conversion to Amine Intermediate
The alcohol is converted to the amine via a two-step process:
- Mesylation : Treatment with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) yields the mesylate.
- Nucleophilic Substitution : Reaction with sodium azide (NaN₃) followed by catalytic hydrogenation (H₂/Pd-C) produces cis-4-(pyrazin-2-yloxy)cyclohexanamine.
$$
\text{cis-4-(Pyrazin-2-yloxy)cyclohexanol} \xrightarrow{\text{MsCl}} \text{Mesylate} \xrightarrow{\text{NaN₃}} \text{Azide} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Amine}
$$
Piperazine-1-carboxamide Formation
Carbamoyl Chloride Approach
4-Methylpiperazine-1-carbonyl chloride is prepared by treating 4-methylpiperazine with phosgene (COCl₂) or thionyl chloride (SOCl₂). The carbamoyl chloride reacts with the cyclohexylamine in the presence of a base (e.g., triethylamine) to form the carboxamide bond.
$$
\text{4-Methylpiperazine} \xrightarrow{\text{SOCl}2} \text{Carbamoyl chloride} \xrightarrow{\text{Amine, Et}3\text{N}} \text{Target Compound}
$$
Coupling Reagent-Mediated Synthesis
Alternative methods employ coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) to activate the carboxylic acid derivative of 4-methylpiperazine. The activated ester reacts with the cyclohexylamine to yield the carboxamide.
$$
\text{4-Methylpiperazine-1-carboxylic acid} \xrightarrow{\text{EDC, NHS}} \text{Active ester} \xrightarrow{\text{Amine}} \text{Target Compound}
$$
Stereochemical Control and Purification
Cis-Cyclohexane Configuration
The (1r,4r) stereochemistry is preserved using stereospecific reactions. Mitsunobu reactions ensure retention of configuration, while hydrogenation of azides maintains the cis geometry.
Chromatographic Separation
Crude products are purified via flash chromatography (silica gel, eluent: ethyl acetate/methanol gradients) or preparative HPLC (C18 column, acetonitrile/water with 0.1% formic acid).
Optimization and Scalability Considerations
Reaction Condition Tuning
Byproduct Mitigation
- Mesylation Side Products : Excess MsCl is quenched with aqueous sodium bicarbonate (NaHCO₃).
- Carbodiimide Byproducts : Urea derivatives from EDC are removed via aqueous washes.
Analytical Data and Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (Zorbax SB-C18, 250 × 4.6 mm, 5 µm) confirms >98% purity with retention time = 12.7 min.
Comparative Synthesis Routes
Q & A
Q. Key Factors Affecting Yield :
- Temperature : Higher temperatures (80–100°C) improve reaction rates but may degrade sensitive groups.
- Catalysts : Use of Pd catalysts for coupling steps (e.g., Suzuki-Miyaura) increases efficiency .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) is critical for isolating the trans-diastereomer [(1r,4r)] .
Table 1 : Representative Reaction Yields from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Piperazine Formation | Ethylenediamine + 1,2-DCE, K₂CO₃ | 70–85 | |
| Pyrazine Coupling | Pd(PPh₃)₄, DMF, 80°C | 45–60 |
How can spectroscopic and crystallographic data resolve stereochemical uncertainties in this compound?
Basic Research Question
- ¹H/¹³C NMR : Key signals include:
- X-ray Crystallography : Confirms the (1r,4r) configuration via torsion angles (e.g., C-O-C-C < 10°) and hydrogen-bonding networks .
Advanced Methodological Insight :
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts and compare them with experimental data to validate stereochemistry .
What strategies are used to analyze structure-activity relationships (SAR) for this compound’s biological targets?
Advanced Research Question
Pharmacophore Modeling : Identify critical motifs (e.g., pyrazine oxygen as a hydrogen-bond acceptor, piperazine as a flexible linker) .
Analog Synthesis : Compare derivatives (e.g., replacing pyrazine with pyridine or altering the cyclohexyl group) to assess potency changes .
Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for targets like kinases or GPCRs .
Table 2 : Example SAR Data for Analogous Piperazine Derivatives
| Derivative | Target (IC₅₀) | Key Structural Change |
|---|---|---|
| Pyrazine-O-cyclohexyl (Parent) | Kinase X: 12 nM | Reference Compound |
| Pyridine-O-cyclohexyl | Kinase X: 180 nM | Loss of H-bond acceptor |
| N-Methylpiperazine variant | Kinase X: >1 µM | Reduced conformational flexibility |
How should researchers address contradictions in reported biological activity data for this compound?
Advanced Research Question
Common discrepancies arise from:
Q. Methodological Recommendations :
Reproduce Key Studies : Use standardized protocols (e.g., NIH/NCATS guidelines).
Characterize Batches Rigorously : HPLC purity >98%, enantiomeric excess (ee) >95% via chiral columns .
Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify consensus targets .
What in vivo models are suitable for evaluating the pharmacokinetic (PK) properties of this compound?
Advanced Research Question
- Rodent Models : Assess oral bioavailability (F%) and half-life (t₁/₂) in Sprague-Dawley rats.
- Dosing : 10 mg/kg orally; plasma sampling via LC-MS/MS .
- Tissue Distribution : Radiolabeled compound (¹⁴C) to quantify brain penetration or hepatic accumulation .
- Metabolite ID : High-resolution mass spectrometry (HRMS) to detect oxidative metabolites (e.g., piperazine N-oxide) .
Key Challenge : The compound’s logP (~2.5) may limit blood-brain barrier penetration, requiring prodrug strategies .
What computational tools predict off-target interactions and toxicity risks?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Glide to screen against Tox21 databases (e.g., hERG, CYP450 isoforms) .
- ADMET Prediction : SwissADME or pkCSM to estimate permeability, solubility, and Ames test mutagenicity .
- Mitigation Strategies : Introduce polar groups (e.g., -OH, -SO₂NH₂) to reduce hERG affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
